molecular formula C13H8FNO B1422154 4-(3-Cyanophenyl)-2-fluorophenol CAS No. 1261978-55-5

4-(3-Cyanophenyl)-2-fluorophenol

Cat. No. B1422154
M. Wt: 213.21 g/mol
InChI Key: PTNAUPLYUSSPKH-UHFFFAOYSA-N
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Description

“4-(3-Cyanophenyl)benzonitrile” is a compound that has a similar structure to the requested compound .


Synthesis Analysis

A new Schiff base ester, “4-{[(3-cyanophenyl)imino]methyl}-3-hydroxyphenyl tetradecanoate”, was synthesized from the reaction between 4-formyl-3-hydroxyphenyl tetradecanoate and 3-aminobenzonitrile .


Molecular Structure Analysis

The structure of “4-{[(3-cyanophenyl)imino]methyl}-3-hydroxyphenyl octadecanoate” was confirmed using spectroscopic techniques such as FT-IR, and NMR .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction might be relevant to the synthesis of “4-(3-Cyanophenyl)-2-fluorophenol”.

Scientific Research Applications

Synthesis and Radiopharmaceutical Applications

4-[18F]Fluorophenol derivatives, including those related to 4-(3-Cyanophenyl)-2-fluorophenol, are versatile synthons for the synthesis of complex radiopharmaceuticals. A study by Ross et al. (2011) outlined a two-step radiosynthesis process starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, yielding [18F]fluorophenol in significant radiochemical yield. This method is crucial for preparing no-carrier-added [18F]fluorophenol, a compound used in PET imaging (Ross et al., 2011).

Environmental Applications

In the field of environmental science, fluorophenols, including those similar to 4-(3-Cyanophenyl)-2-fluorophenol, have been studied for bioremediation. Shimoda and Hamada (2010) demonstrated that the marine microalga Amphidinium crassum could glucosylate various fluorophenols to their corresponding β-D-glucosides, a process that could be used for the detoxification of these compounds in polluted environments (Shimoda & Hamada, 2010).

Material Science and Photovoltaic Applications

The addition of phenyl compounds with electron-withdrawing substituents, such as 3-fluoro-4-cyanophenol, to polymer solar cells has been shown to enhance their photovoltaic properties. Jeong et al. (2014) found that these additives facilitated the ordering of P3HT chains in the blend films, leading to higher absorbance, larger crystal size, closer packing, and enhanced hole mobility, ultimately improving the power conversion efficiency of the solar cells (Jeong et al., 2014).

Analytical Chemistry Applications

In analytical chemistry, fluorophenols, akin to 4-(3-Cyanophenyl)-2-fluorophenol, have been used to develop fluorescent probes for sensing applications. Tanaka et al. (2001) developed fluorescent probes sensitive to pH changes and metal cations using fluorophenol derivatives, highlighting their potential in creating sensitive and selective sensors for biochemical and environmental monitoring (Tanaka et al., 2001).

Safety And Hazards

The safety data sheet for “3-Cyanophenyl isocyanate” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

3-(3-fluoro-4-hydroxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-12-7-11(4-5-13(12)16)10-3-1-2-9(6-10)8-15/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNAUPLYUSSPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684103
Record name 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Cyanophenyl)-2-fluorophenol

CAS RN

1261978-55-5
Record name 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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